Neopentylzinc bromide

Catalog No.
S1926217
CAS No.
676137-12-5
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentylzinc bromide

CAS Number

676137-12-5

Product Name

Neopentylzinc bromide

IUPAC Name

bromozinc(1+);2-methanidyl-2-methylpropane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BFDYADSOGAJTMG-UHFFFAOYSA-M

SMILES

CC(C)(C)[CH2-].[Zn+]Br

Canonical SMILES

CC(C)(C)[CH2-].[Zn+]Br

Application in Energy Storage

Specific Scientific Field: The specific scientific field for this application is Energy Storage and Battery Technology .

Comprehensive and Detailed Summary of the Application: Zinc–Bromine Rechargeable Batteries (ZBRBs) are one of the most powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Detailed Description of the Methods of Application or Experimental Procedures: The fundamental electrochemical aspects, including the key challenges and promising solutions, are discussed, with particular attention paid to zinc and bromine half-cells, as their performance plays a critical role in determining the electrochemical performance of the battery system . In another study, an alternative quaternary amine 4-methylpropylmorpholinium bromide (MPM-Br) was studied. MPM-Br was integrated into the electrolyte, and 200 charge–discharge cycles were performed on the resulting ZBFBs .

Thorough Summary of the Results or Outcomes Obtained: The review concludes with insights into future developments and prospects for high-performance ZBRBs . It was observed that the electrolyte with MPM-Br displays a higher resistance in voltage and higher energy efficiency, making it a promising alternative to MEM-Br .

Application in Catalysis, Sensing and Optics

Specific Scientific Field: The specific scientific field for this application is Nanotechnology and Material Science .

Detailed Description of the Methods of Application or Experimental Procedures: The functionality, porosity, shape, size, and surface area of these nanomaterials are crucial factors for influencing the specificity and efficiency of its applications . The natural bandgap (3.37 eV) and n-type conducting behavior of ZnO can be tuned by doping of metals/metal oxides and non-metals by replacing Zn 2+ and O 2- in ZnO lattices respectively .

Thorough Summary of the Results or Outcomes Obtained: The bandgap modified ZnO could be used as a multi-functional material by growing it in various nanostructures such as bulk, thin layer, and wires . These materials have been widely explored for many applications such as sensor, bioimaging, theragnostic, photocatalytic and energy conversion applications .

Application in Chemical Synthesis

Specific Scientific Field: The specific scientific field for this application is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application: Neopentylzinc bromide is a chemical compound used in various chemical synthesis processes . It is often used as a reagent in the synthesis of other chemical compounds .

Detailed Description of the Methods of Application or Experimental Procedures: Neopentylzinc bromide is typically used in a solution form, such as 0.50 M in Tetrahydrofuran (THF) . The specific procedures for its use can vary widely depending on the particular synthesis process .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of using Neopentylzinc bromide in chemical synthesis can vary widely depending on the specific synthesis process . It is generally used to facilitate the formation of new chemical bonds .

Neopentylzinc bromide is an organozinc compound with the chemical formula C5_5H11_{11}BrZn. It is characterized by a neopentyl group bonded to a zinc atom, which is further coordinated with a bromine atom. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions. Neopentylzinc bromide is typically synthesized from 1-bromo-2,2-dimethylpropane and zinc, making it a valuable reagent in organic synthesis, especially in the context of cross-coupling reactions involving palladium catalysts .

Due to its nucleophilic nature. Some key reactions include:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds.
  • Cross-Coupling Reactions: Particularly in palladium-catalyzed processes, neopentylzinc bromide can facilitate the introduction of neopentyl groups into organic molecules, enhancing the efficiency and stability of the catalytic cycle .
  • Oxidative Addition: The compound can react with organic bromides through oxidative addition, demonstrating a structure-reactivity relationship that influences its reactivity profile .

The synthesis of neopentylzinc bromide typically involves the following method:

  • Reactants: Combine 1-bromo-2,2-dimethylpropane with zinc.
  • Reaction Conditions: The reaction usually requires controlled conditions to ensure complete conversion and minimize side reactions.
  • Purification: The product can be purified through standard organic synthesis techniques such as distillation or chromatography .

Neopentylzinc bromide finds applications primarily in synthetic organic chemistry:

  • Palladium-Catalyzed Cross-Coupling: It serves as a reagent for introducing neopentyl groups into various substrates, enhancing reaction efficiency and catalyst longevity.
  • Synthesis of Complex Molecules: Its reactivity allows for the construction of complex organic structures that are essential in pharmaceuticals and materials science.

Several compounds share similarities with neopentylzinc bromide, particularly within the class of organozinc reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Neopentylzinc bromideC5_5H11_{11}BrZnHigh reactivity in nucleophilic substitutions; used in palladium-catalyzed reactions
Ethylzinc bromideC2_2H5_5BrZnLess sterically hindered; commonly used in similar reactions but less specific
Phenylzinc bromideC6_6H5_5BrZnAromatic character allows for different reactivity patterns; often used in aromatic substitutions
Benzylzinc chlorideC7_7H7_7ClZnMore stable than neopentylzinc bromide; used for different types of cross-coupling reactions

Neopentylzinc bromide stands out due to its steric hindrance and effectiveness in palladium-catalyzed processes, making it particularly valuable for specific synthetic strategies that require stability and efficiency under challenging conditions.

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Dates

Modify: 2023-08-16

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